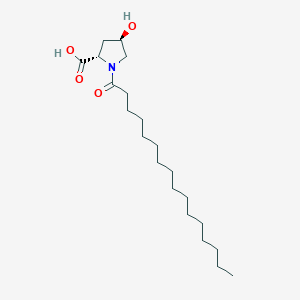

Hydroxyproline palmitamide

Description

Contextualizing Hydroxyproline (B1673980) Palmitamide within the Scientific Landscape of Lipidated Amino Acids and Peptide Derivatives

The broader family of N-acyl amino acids (NAAs), to which hydroxyproline palmitamide belongs, are amphiphilic molecules with diverse fatty acid and amino acid components. nih.gov These compounds are recognized as a major class of signaling lipids, with research identifying them as potential ligands for various receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.gov This positions lipidated amino acids like this compound within the dynamic field of lipid signaling and cellular communication. mdpi.comnih.gov

Rationale for Investigating this compound: Convergence of Amino Acid Biology and Lipid Functionalities

The scientific interest in this compound stems from the synergistic combination of the biological roles of its constituent parts: the amino acid hydroxyproline and the fatty acid palmitic acid. Hydroxyproline is a non-essential amino acid that is a major component of collagen, the most abundant protein in animals. nih.govcaldic.com It is crucial for the stability of the collagen triple helix and, by extension, the structural integrity of connective tissues. nih.gov Research has also explored the roles of proline and hydroxyproline in cell signaling and metabolism. sigmaaldrich.comnih.gov

Palmitic acid, a common saturated fatty acid, is a fundamental component of lipids in the body. The process of protein lipidation, including palmitoylation, is a vital post-translational modification that regulates protein function, localization, and stability. nih.gov By creating this compound, researchers aim to harness the properties of both molecules. The palmitic acid moiety enhances the molecule's ability to integrate into the lipid-rich environment of the skin's stratum corneum. oup.com

A significant focus of research into a related compound, N‐Palmitoyl (B13399708)‐4‐Hydroxy‐L‐Proline Palmityl Ester (a pseudoceramide), has been on its ability to repair and protect the skin barrier. researchgate.net This is based on the rationale that such lipidated amino acids can mimic the function of natural ceramides (B1148491), which are essential lipids for maintaining skin hydration and barrier function. researchgate.net The investigation into this compound and similar molecules is therefore driven by the potential to create effective agents for skin health and to explore their broader roles as signaling molecules. nih.govnih.gov

Historical Development and Evolution of Research on Hydroxyproline Conjugates with Fatty Acids

The concept of chemically modifying amino acids to alter their properties has been a subject of study for many decades. Early research into the acylation of amino acids laid the groundwork for the synthesis of more complex molecules like this compound. A notable aspect of this historical development is the investigation into the conditions required for such chemical reactions.

For instance, research into the acylation of L-hydroxyproline with palmitoyl chloride under aqueous acetone (B3395972) conditions highlighted the critical influence of pH. These studies demonstrated that at a pH range of 9.0-10.0, the reaction primarily yields O-palmitoyl hydroxyproline. However, at a higher pH of 10.5-13.0, a portion of the O-palmitoyl hydroxyproline is further converted to N,O-di-palmitoyl hydroxyproline, indicating that the N-acylation reaction becomes more competitive at higher pH values. mdpi.comcnr.it This foundational work on reaction conditions has been crucial for the controlled synthesis of specific hydroxyproline-fatty acid conjugates.

The evolution of this research has moved from fundamental synthesis to functional application, particularly in the realm of cosmetics. The development of pseudoceramides, such as N-palmitoyl-4-hydroxy-L-proline palmityl ester, represents a significant advancement. researchgate.net This demonstrates a shift towards designing lipidated amino acids with specific biological functions, in this case, mimicking the role of natural skin lipids to improve barrier function. researchgate.net More broadly, the study of N-acyl amino acids has expanded to investigate their potential as therapeutic agents, with research exploring their roles in analgesia and anti-inflammatory processes. nih.govscilit.com This trajectory indicates a growing interest in the diverse biological activities of hydroxyproline conjugates with fatty acids, beyond their initial applications.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Table 1: Chemical Compound Information

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | C21H39NO4 |

| Palmitic Acid | Hexadecanoic acid | C16H32O2 |

| Hydroxyproline | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 |

| Dipalmitoyl hydroxyproline | (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid | C37H69NO5 |

| O-palmitoyl hydroxyproline | (2S,4R)-4-(palmitoyloxy)pyrrolidine-2-carboxylic acid | C21H39NO4 |

| N,O-di-palmitoyl hydroxyproline | (2S,4R)-1-palmitoyl-4-(palmitoyloxy)pyrrolidine-2-carboxylic acid | C37H69NO5 |

Properties

IUPAC Name |

(2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-18(23)16-19(22)21(25)26/h18-19,23H,2-17H2,1H3,(H,25,26)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHSPJGTSWHUTH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194573 | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41736-92-9 | |

| Record name | (4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41736-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041736929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FB378T0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Hydroxyproline Palmitamide

Chemical Synthesis Pathways and Derivatization Strategies for Hydroxyproline (B1673980) Palmitamide

The chemical synthesis of Hydroxyproline Palmitamide and its derivatives primarily involves the acylation of the hydroxyproline backbone with palmitic acid or its more reactive forms. The key challenge lies in achieving selective acylation at the nitrogen or oxygen atoms while preserving the stereochemical integrity of the chiral centers in the hydroxyproline ring.

Esterification and Amidation Reactions of Hydroxyproline with Palmitic Acid and its Derivatives

The synthesis of palmitoyl (B13399708) derivatives of hydroxyproline typically involves creating an amide bond at the secondary amine and/or an ester bond at the hydroxyl group. A common and highly reactive precursor for these reactions is palmitoyl chloride, which is synthesized from palmitic acid.

One prevalent method for synthesizing N-palmitoyl-L-hydroxyproline and its dipalmitoyl ester derivative is the Schotten-Baumann reaction. This method involves the reaction of L-hydroxyproline with palmitoyl chloride under alkaline conditions. The reaction can be controlled to favor either mono- or di-acylation. In the synthesis of 1,4-dipalmitoyl hydroxyproline, the process involves both ammonolysis (amidation at the nitrogen) and alcoholysis (esterification at the hydroxyl group) using palmitoyl chloride. dissertationtopic.net

The reaction proceeds as follows:

Amide Bond Formation: The secondary amine of the hydroxyproline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of palmitoyl chloride to form an amide linkage.

Ester Bond Formation: The hydroxyl group on the hydroxyproline ring can also be acylated by palmitoyl chloride to form an ester linkage. This typically requires separate or optimized conditions to achieve. avenalab.com

The choice of solvent and base is critical in this process. A two-phase system, often using an organic solvent like acetone (B3395972) and an aqueous alkaline solution, is employed to facilitate the reaction between the water-soluble hydroxyproline and the oil-soluble palmitoyl chloride. dissertationtopic.net

Optimization of Reaction Conditions for Yield and Stereochemical Purity in this compound Synthesis

Achieving high yield and maintaining the desired stereochemistry are paramount in the synthesis of this compound. Research has focused on optimizing various reaction parameters to control the outcome of the Schotten-Baumann condensation. dissertationtopic.net

Key factors influencing the reaction include:

Molar Ratio of Reactants: The ratio of hydroxyproline to palmitoyl chloride is a determining factor for the degree of acylation. An excess of palmitoyl chloride favors the formation of the dipalmitoyl derivative. dissertationtopic.net

Reaction Temperature: Lower temperatures, typically around 15°C, have been found to be optimal for maximizing the yield of dipalmitoyl hydroxyproline. dissertationtopic.net

pH Control: Maintaining an alkaline pH (typically 8-9) is crucial for the reaction, as it deprotonates the amine group of hydroxyproline, increasing its nucleophilicity, and neutralizes the HCl byproduct. dissertationtopic.net

Reaction Time: Sufficient reaction time is necessary to ensure completion. Studies have shown that a reaction time of around 4-5 hours is effective. dissertationtopic.net

Response surface methodology and orthogonal design experiments have been utilized to systematically optimize these conditions to achieve yields of up to 98% conversion rate. dissertationtopic.net

Table 1: Optimized Conditions for Dipalmitoyl Hydroxyproline Synthesis

| Parameter | Optimal Value |

|---|---|

| Organic Solvent | Acetone |

| Solvent Volume Fraction | 55% |

| Reaction Temperature | 15°C |

| Molar Ratio (Hyp:Pal-Cl) | 1 : 2.5 |

| Reaction pH | 8 - 9 |

| Reaction Time | 5 hours |

Data derived from studies on the optimization of the Schotten-Baumann reaction for dipalmitoyl hydroxyproline synthesis. dissertationtopic.net

Exploration of Alternative Linkage Chemistries for this compound Analogues

The versatility of the hydroxyproline scaffold allows for the synthesis of a wide range of analogues with different linkage chemistries. While amide and ester bonds are the most common, other derivatization strategies can be employed to create novel structures. These strategies often involve protecting the amine and hydroxyl groups that are not intended to react, followed by modification and deprotection.

Alternative approaches include:

Palladium-Mediated Couplings: Starting from a 3-hydroxyproline (B1217163) derivative, palladium-mediated coupling reactions can be used to introduce various substituents at the C3 position of the proline ring. nih.gov

Mitsunobu Reaction: The hydroxyl group of a protected hydroxyproline can be stereospecifically converted to other functional groups using the Mitsunobu reaction, allowing for the introduction of different linkages. nih.gov

Click Chemistry: Proline derivatives can be synthesized with functional groups suitable for bioorthogonal conjugation reactions, such as azide-alkyne cycloadditions, enabling the attachment of lipid tails or other moieties through stable triazole linkages. nih.gov

These advanced synthetic methods expand the chemical space around this compound, enabling the creation of analogues with tailored physicochemical properties.

Biocatalytic and Enzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods leverage the specificity of enzymes, such as lipases and proteases, to catalyze the formation of amide or ester bonds under mild reaction conditions, which helps to preserve the stereochemical integrity of the final product. symeres.commdpi.com

Identification and Characterization of Enzymes for Targeted Hydroxyproline-Palmitate Conjugation

The synthesis of lipoamino acids like this compound can be efficiently catalyzed by hydrolases, particularly lipases, operating in reverse in non-aqueous media. mdpi.com Lipases are highly effective for this purpose due to their stability in organic solvents and their ability to catalyze acylation reactions. nih.govnih.gov

Commonly used enzymes include:

Candida antarctica Lipase (B570770) B (CALB): This is one of the most widely used and efficient lipases for the synthesis of various esters and amides, including lipoamino acids. nih.gov It is often used in an immobilized form (e.g., Novozym 435) which enhances its stability and allows for easy recovery and reuse.

Mucor miehei Lipase: This lipase has also demonstrated effectiveness in catalyzing amidation reactions between fatty acids and amines in organic solvents. nih.gov

Proteases: Enzymes like alcalase and pronase can also be used for the synthesis of N-acyl amino acids, although their application is sometimes limited by lower yields compared to lipases.

A significant challenge in the enzymatic synthesis of lipoamino acids is the differing polarity of the substrates: amino acids are hydrophilic while fatty acids are hydrophobic. mdpi.commdpi.com The choice of solvent is therefore critical. Solvents such as tertiary alcohols (e.g., tert-butanol) or acetonitrile (B52724) are often preferred. mdpi.com More recently, novel green solvents like natural deep eutectic solvents (NADESs) have been shown to be effective media for these reactions, sometimes exhibiting a synergistic effect with the enzyme to enhance yield. nih.gov

Rational Design of this compound Analogues for Modulated Biological Activity

The rational design of analogues of this compound involves systematic chemical modifications to either the hydroxyproline scaffold or the palmitoyl lipid chain. The goal of these modifications is to create a library of related compounds with varied physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational rigidity. These structural changes are pursued to investigate structure-activity relationships. The synthetic strategies employed must be versatile enough to allow for the introduction of diverse functional groups and variations in chain length and saturation.

Structural Modifications of the Hydroxyproline Moiety and Their Synthetic Routes

The hydroxyproline portion of the molecule offers several sites for structural modification. As a derivative of proline, its rigid pyrrolidine (B122466) ring restricts the conformational flexibility of the molecule. nih.govresearchgate.net The hydroxyl group, typically at the C4 position (trans-4-hydroxy-L-proline), provides a key site for chemical derivatization and influences the molecule's polarity.

Synthetic strategies focus on three primary areas: modification of the existing hydroxyl group, altering its position on the ring, or introducing new substituents onto the carbon framework.

Derivatization of the 4-hydroxyl group: The secondary alcohol at the C4 position can be readily modified through standard organic reactions. Etherification or esterification can be used to append a variety of functional groups, thereby altering the steric bulk and electronic properties of the hydrophilic head group.

Positional Isomerism: While trans-4-hydroxyproline is the most common isomer, synthetic routes can employ other stereoisomers, such as 3-hydroxyproline, to create constitutional isomers of this compound. nih.gov The synthesis of these analogues would follow the same general amidation procedures, but starting with the alternative hydroxyproline isomer.

C-C Bond Formation: More complex modifications involve creating new carbon-carbon bonds on the pyrrolidine ring. One reported method for functionalizing the C3 position begins with the conversion of N-protected 3-hydroxyproline into an enol triflate. This intermediate can then undergo palladium-mediated coupling reactions to introduce a variety of aryl or alkyl groups. nih.gov Subsequent deprotection and amidation with palmitoyl chloride would yield the target C3-substituted analogues.

The table below outlines potential modifications to the hydroxyproline moiety and the general synthetic approaches.

| Modification Type | Target Position | Example of Introduced Group | General Synthetic Route | Resulting Analogue Type |

| Etherification | C4-OH | Methyl (-CH₃) | Williamson Ether Synthesis | O-Methylated this compound |

| Esterification | C4-OH | Acetyl (-COCH₃) | Acylation with Acetyl Chloride | O-Acetylated this compound |

| Positional Isomerism | C3 | Hydroxyl (-OH) | Amidation of 3-Hydroxyproline | 3-Hydroxyproline Palmitamide |

| C-C Bond Formation | C3 | Phenyl (-C₆H₅) | Palladium Coupling on Enol Triflate | 3-Phenyl-4-Hydroxyproline Palmitamide |

Diversification of the Lipidic Chain Length and Saturation in Palmitamide Derivatives

The lipidic tail of this compound, derived from palmitic acid (a C16:0 saturated fatty acid), is a primary determinant of the molecule's lipophilicity and its interactions within lipid environments. scienceopen.comwikipedia.org Diversification of this chain is a key strategy in the rational design of analogues. This is most commonly achieved by synthesizing N-acyl hydroxyproline derivatives using various fatty acyl chlorides. researchgate.net

The Schotten-Baumann reaction is a widely used and efficient method for this synthesis. researchgate.net In this reaction, hydroxyproline is dissolved in a basic aqueous solution to deprotonate the secondary amine, which then acts as a nucleophile. An acyl chloride with the desired chain length and saturation is dissolved in an immiscible organic solvent and added to the reaction mixture. The acylation occurs at the interface, yielding the N-acyl hydroxyproline product. researchgate.net

This method allows for the straightforward substitution of palmitoyl chloride (C16:0) with a wide range of other commercially available or synthetically accessible acyl chlorides.

Varying Chain Length: To investigate the effect of lipophilicity, analogues can be synthesized with shorter chains, such as myristoyl chloride (C14:0), or longer chains, like stearoyl chloride (C18:0) and arachidoyl chloride (C20:0).

Introducing Unsaturation: The role of chain rigidity and conformation can be explored by incorporating unsaturated fatty acids. For example, using oleoyl (B10858665) chloride (C18:1) introduces a cis-double bond, creating a kink in the lipid tail compared to the linear stearoyl analogue. Linoleoyl chloride (C18:2) introduces further unsaturation. wikipedia.org

The following table details examples of lipid chain diversification.

| Acyl Chloride Used | Fatty Acid Name | Carbon Chain | Resulting Analogue Name |

| Myristoyl chloride | Myristic Acid | 14:0 | Hydroxyproline Myristamide |

| Palmitoyl chloride | Palmitic Acid | 16:0 | This compound |

| Stearoyl chloride | Stearic Acid | 18:0 | Hydroxyproline Stearamide |

| Oleoyl chloride | Oleic Acid | 18:1 | Hydroxyproline Oleamide |

| Arachidoyl chloride | Arachidic Acid | 20:0 | Hydroxyproline Arachidamide |

Chemoenzymatic methods, while less common for this specific class of molecules, offer an alternative approach. Lipases can be used to catalyze the amidation reaction between a fatty acid ester (e.g., methyl palmitate) and hydroxyproline under milder, more environmentally friendly conditions, potentially offering higher selectivity and avoiding the use of harsh reagents. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Hydroxyproline Palmitamide Action

Interactions with Biological Membranes and Lipid Bilayers

As a lipophilic molecule, hydroxyproline (B1673980) palmitamide has a significant affinity for the lipid components of cell membranes. Its interactions with these structures are fundamental to its biological activity.

Incorporation and Integration Dynamics within Cellular Membrane Architectures

Hydroxyproline palmitamide is classified as a pseudo-ceramide due to its structural similarity to natural ceramides (B1148491), which are integral components of the stratum corneum lipid matrix. termedia.plnih.gov This structural analogy facilitates its incorporation into the lipid bilayers of cell membranes. When introduced into an aqueous environment containing lipids, pseudo-ceramides like this compound can self-assemble with other lipids, such as cholesterol and fatty acids, to form stable lamellar structures. researchgate.net This process is driven by the amphipathic nature of the molecule, where the palmitoyl (B13399708) chain integrates into the hydrophobic core of the membrane, and the hydroxyproline headgroup is positioned at the aqueous interface.

Studies on a similar pseudo-ceramide, N-palmitoyl-4-hydroxy-l-proline palmityl ester (BIO391), have shown that it can be readily incorporated into cosmetic formulations due to its lower melting point compared to natural ceramides. researchgate.net This property suggests an efficient integration into the lipid matrix of the epidermis. The dynamics of this incorporation are crucial for its function in reinforcing the skin's barrier.

Biomechanical Implications of Lipid Bilayer Integration (e.g., membrane fluidity)

The introduction of lipid-like molecules into the cell membrane can alter its biomechanical properties, such as fluidity. While specific studies on the effect of this compound on membrane fluidity are not extensively available, the behavior of similar molecules provides insights. The incorporation of ceramides and pseudo-ceramides into lipid bilayers generally leads to an increase in the order and rigidity of the membrane, thereby decreasing its fluidity. This effect is attributed to the ability of these molecules to form tightly packed structures with other lipids.

This modulation of membrane fluidity is a key aspect of maintaining a healthy skin barrier. A less fluid, more ordered membrane is less permeable and more resistant to mechanical stress. The integration of this compound likely contributes to this ordering effect, reinforcing the structural resilience of the epidermis.

Modulation of Extracellular Matrix (ECM) Homeostasis

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. This compound has been shown to influence the homeostasis of the ECM, particularly by affecting collagen synthesis.

Regulation of Collagen Synthesis and Assembly in Connective Tissues

Hydroxyproline is a critical component of collagen, and its derivative, this compound, has been demonstrated to play a role in regulating collagen production.

Fibroblasts are the primary cells responsible for synthesizing extracellular matrix components, including procollagen (B1174764), the precursor to collagen. Research on Dipalmitoyl Hydroxyproline (DPHP), a closely related molecule, has shown its capacity to stimulate collagen production in human dermal fibroblast cultures. This stimulation is a key mechanism behind its use in anti-aging skincare products.

The quantification of this effect can be achieved through various in vitro assays. One common method is the measurement of procollagen type I C-peptide (PIP), a fragment that is cleaved from procollagen during its conversion to collagen. An increase in PIP levels in the culture medium of fibroblasts is indicative of enhanced procollagen synthesis. Another approach involves monitoring the gene expression of collagen, specifically the COL1A1 gene, which codes for the alpha-1 chain of type I collagen, using quantitative real-time polymerase chain reaction (qRT-PCR).

The following table outlines the typical experimental setups used to assess the stimulation of procollagen production by compounds like Dipalmitoyl Hydroxyproline, which serves as a strong indicator for the activity of this compound.

| Experimental Model | Method of Quantification | Measured Parameter | Expected Outcome with DPHP |

| Human Dermal Fibroblast Cultures | Enzyme-Linked Immunosorbent Assay (ELISA) | Procollagen Type I C-peptide (PIP) in culture medium | Increased concentration of PIP |

| 3D Skin Equivalents (e.g., MatTek EpiDerm™) | Quantitative Real-Time PCR (qRT-PCR) | COL1A1 gene expression | Upregulation of COL1A1 mRNA levels |

| Human Dermal Fibroblast Cultures | Hydroxyproline Assay | Total hydroxyproline content in cell lysate and medium | Increased amount of hydroxyproline |

This table is based on established methodologies for assessing collagen synthesis in response to cosmetic ingredients like Dipalmitoyl Hydroxyproline.

These findings strongly suggest that this compound, by delivering a bioavailable form of hydroxyproline to fibroblasts, can effectively stimulate the production of procollagen, thereby contributing to the maintenance and repair of the extracellular matrix.

Influence on Type I Collagen Network Organization and Fiber Formation

Dipalmitoyl Hydroxyproline (DPHP) has been shown to positively influence the organization and formation of type I collagen fibers, which are critical for the tensile strength and structural integrity of the dermis. It is understood to stimulate the contraction of collagen fibers, contributing to a tightening and improved structure of the skin. avenalab.comomorovicza.com This action aids in the remodeling of the collagen network, promoting a more organized and dense matrix. avenalab.com By signaling the upper layers of the skin to repair their supportive elements, DPHP helps in the three-dimensional folding of collagen fibers, which is essential for their proper function.

Furthermore, research on collagen-derived dipeptides, such as proline-hydroxyproline (Pro-Hyp), has demonstrated an increase in type I collagen network organization and an enhancement of collagen fibrillogenesis. nih.gov While this research was not conducted directly on DPHP, the hydroxyproline moiety is a key component of DPHP, suggesting a similar mechanism of action.

Interplay with Hydroxyproline Metabolism Pathways in Collagen Maturation

The synthesis of stable collagen is intrinsically linked to the post-translational hydroxylation of proline residues to form hydroxyproline. This process is crucial for the stability of the collagen triple helix. Dipalmitoyl Hydroxyproline is a lipophilic derivative of hydroxyproline, which enhances its penetration into the skin. biofor.co.ilulprospector.com Once in the skin, enzymes related to lipid metabolism in the stratum corneum can hydrolyze the palmitoyl groups, releasing free hydroxyproline. ulprospector.com

This released hydroxyproline can then be utilized in the synthesis of new collagen molecules, directly participating in the maturation of collagen. biofor.co.il This mechanism suggests that DPHP acts as a carrier, delivering a key building block for collagen synthesis directly to the site of action. The metabolism of proline and hydroxyproline is tightly linked to collagen formation, and the degradation of existing collagen by metalloproteinases can release hydroxyproline-containing peptides that can, in turn, signal for new collagen synthesis. frontiersin.org

Effects on ECM Degradation Pathways

In addition to promoting collagen synthesis, this compound also exhibits protective effects by modulating the pathways involved in the degradation of the extracellular matrix.

Modulation of Matrix Metalloproteinase (MMP) Activity

Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, including collagen and elastin (B1584352). An overactivity of MMPs is a hallmark of photoaging and chronological aging. Dipalmitoyl Hydroxyproline has been shown to modulate MMP activity through several mechanisms.

One key mechanism is the promotion of Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov TIMPs are the natural inhibitors of MMPs, and by increasing their synthesis, DPHP helps to shift the balance towards ECM preservation. nih.gov Some sources also suggest that DPHP can act as a direct inhibitor of MMPs. avenalab.combiofor.co.il It is proposed to be a competitive inhibitor for the active site of certain proteases. google.com

| Enzyme Target | Inhibitory Action of Dipalmitoyl Hydroxyproline | Reference |

| Matrix Metalloproteinases (MMPs) | Promotes the synthesis of Tissue Inhibitors of Metalloproteinases (TIMPs), leading to indirect inhibition. | nih.gov |

| Matrix Metalloproteinases (MMPs) | Acts as a direct inhibitor. | avenalab.combiofor.co.il |

| Elastase | Exhibits competitive inhibition. | google.com |

| Trypsin | Exhibits competitive inhibition. | google.com |

| Chymotrypsin | Exhibits competitive inhibition. | google.com |

Protective Mechanisms against Enzymatic Lysis of Dermal Fibers

Dipalmitoyl Hydroxyproline demonstrates a protective effect on dermal fibers, particularly elastin, by inhibiting the activity of elastase, a serine protease that degrades elastin. google.comskinclinica.com.au By competitively inhibiting elastase, DPHP helps to preserve the integrity of elastic fibers, which are crucial for the skin's elasticity and resilience. skinclinica.com.au This protection against enzymatic lysis contributes to maintaining the structural and functional properties of the dermis. avenalab.com

Regulation of Hyaluronic Acid Synthesis and Secretion in Dermal Fibroblasts

Hyaluronic acid is a key glycosaminoglycan in the dermis, responsible for hydration, and providing a framework for collagen and elastin fibers. Research on the collagen-derived dipeptide proline-hydroxyproline (Pro-Hyp) has shown that it can stimulate hyaluronic acid synthesis in cultured human dermal fibroblasts. wellnex-collagen.comnih.gov

This stimulation is associated with a significant elevation of hyaluronan synthase 2 (HAS2) mRNA levels. wellnex-collagen.comnih.gov HAS2 is a key enzyme responsible for the synthesis of high-molecular-weight hyaluronic acid. While this research was not performed directly with Dipalmitoyl Hydroxyproline, the presence of the hydroxyproline moiety suggests that it could exert similar effects on hyaluronic acid metabolism in dermal fibroblasts. The hygroscopic properties of DPHP itself also contribute to skin hydration. biofor.co.ilnih.gov

| Effect on Hyaluronic Acid Metabolism (inferred from Pro-Hyp studies) | Mechanism | Reference |

| Increased Hyaluronic Acid Synthesis | Stimulation of dermal fibroblasts. | wellnex-collagen.comnih.gov |

| Upregulation of HAS2 mRNA | Increased transcription of the key enzyme for high-molecular-weight hyaluronic acid synthesis. | wellnex-collagen.comnih.gov |

Cellular Signaling Pathway Modulation by this compound

The effects of Dipalmitoyl Hydroxyproline on the extracellular matrix are mediated by its ability to modulate intracellular signaling pathways. It is considered a signaling peptide that can influence cellular functions. paulaschoice.co.uk

One of the key pathways implicated is the Transforming Growth Factor-beta (TGF-β) signaling cascade. TGF-β is a potent stimulator of collagen production. nih.gov Palmitoyl tripeptide-5, another synthetic peptide, is known to activate latent TGF-β, and DPHP is often formulated with such peptides to enhance collagen synthesis. nih.gov While direct evidence for DPHP's role in the TGF-β pathway is still emerging, its ability to stimulate collagen synthesis strongly suggests an interaction with this pathway.

Activation and Proliferation of Specific Fibroblast Subpopulations

This compound's impact on fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen, is a cornerstone of its activity. The compound, and its related dipeptides like prolyl-hydroxyproline (Pro-Hyp), have been shown to stimulate the growth and migration of these critical cells. researchmap.jp This stimulation is not uniform across all fibroblasts, suggesting a targeted action on specific subpopulations.

For instance, studies involving the collagen-derived dipeptide Pro-Hyp demonstrate a significant increase in the number of fibroblasts migrating from skin explants. researchmap.jp This effect is linked to an enhancement of cell growth. researchmap.jp The addition of Pro-Hyp has been observed to enhance the growth of fibroblasts on collagen gels in a dose-dependent manner, suggesting it plays a role in stimulating fibroblast proliferation within the skin's matrix. researchmap.jp

A key aspect of this targeted action appears to be the p75 neurotrophin receptor (p75NTR). This receptor is known as a marker for mesenchymal stem cells and is expressed by specific fibroblast populations. kyoto-u.ac.jpresearchgate.net Research indicates that Pro-Hyp, a dipeptide structurally related to the hydroxyproline component of this compound, specifically triggers the growth of p75NTR-positive fibroblasts. frontiersin.org These p75NTR-positive cells are believed to be newly differentiated fibroblasts or mesenchymal stem cells with fibroblast-like characteristics. researchgate.net

The expression of p75NTR has been observed in dermal fibroblasts and is associated with the hair follicle cycle, being strongly expressed during the catagen (regression) and telogen (resting) phases. nih.gov The targeted proliferation of these p75NTR-positive fibroblasts by collagen-derived peptides like Pro-Hyp suggests a crucial role in processes like wound healing, where controlled fibroblast activity is essential. researchgate.netfrontiersin.org This specificity ensures that the proliferative effect is directed towards a responsive cell population without causing excessive fibrosis in healthy tissue. kyoto-u.ac.jpfrontiersin.org

The enhanced mitotic activity, or cell proliferation, induced by these peptides is linked to specific molecular pathways. The dipeptide Pro-Hyp has been shown to enhance the proliferation of human dermal fibroblasts. nih.govwellnex-collagen.com This proliferative effect is associated with a significant increase in the synthesis of hyaluronic acid, a key component of the extracellular matrix. nih.govwellnex-collagen.com

The mechanism involves the upregulation of hyaluronan synthase 2 (HAS2) mRNA levels. nih.govwellnex-collagen.com Knocking down the HAS2 gene was found to inhibit the Pro-Hyp-induced increase in both HAS2 transcription and cell mitotic activity, confirming the central role of this enzyme in the proliferative response. nih.gov

Table 1: Effects of Proline-Hydroxyproline (Pro-Hyp) on Human Dermal Fibroblasts

| Parameter | Effect | Fold Increase |

| Cell Proliferation | Enhanced | 1.5-fold |

| Hyaluronic Acid Synthesis | Enhanced | 3.8-fold |

| HAS2 mRNA Levels | Elevated | 2.3-fold |

Data derived from studies on the collagen-derived dipeptide Pro-Hyp, which shares structural similarities with the active component of this compound. nih.govwellnex-collagen.com

Intracellular Signal Transduction Cascades (e.g., STAT3 Phosphorylation, ERK-Phosphorylation)

The cellular effects of this compound and related peptides are mediated by intracellular signaling cascades. One of the key pathways activated is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The dipeptide Pro-Hyp has been observed to elevate the phosphorylation of STAT3 in human dermal fibroblasts shortly after application. nih.govwellnex-collagen.com STAT3 is a crucial transcription factor involved in cell proliferation and survival. nih.gov

Furthermore, the extracellular signal-regulated kinase (ERK) pathway is also implicated. In tendon cells, Pro-Hyp has been shown to significantly upregulate ERK phosphorylation, which is linked to enhanced cell proliferation and motility. nih.gov The ERK pathway is a well-established regulator of cell growth and differentiation. nih.gov The activation of these signaling pathways, STAT3 and ERK, provides a molecular basis for the observed effects on fibroblast proliferation and function.

Potential Interactions with Cell Surface Receptors and Adhesion Molecules (e.g., β1-integrin)

The initiation of these intracellular signals likely involves interactions at the cell surface. Integrins, which are transmembrane receptors that mediate cell-matrix interactions, are strong candidates for this role. diva-portal.org Specifically, the β1-integrin subunit is crucial for cell adhesion to collagen and plays a role in mediating signals from the extracellular matrix to the cell interior. nih.govembopress.org

Research on tendon cells has provided evidence that Pro-Hyp promotes cell motility and migration through active β1-integrin. nih.gov This interaction leads to the formation of focal contacts and the organization of the actin cytoskeleton, which are essential for cell movement. nih.gov The stimulation of prolidase activity, an enzyme involved in collagen metabolism, is also thought to be mediated by signals from the β1-integrin receptor. nih.gov This suggests that this compound may interact with cell surface receptors like β1-integrin, either directly or indirectly, to trigger downstream signaling events that regulate fibroblast behavior. nih.govnih.gov

Investigating Ceramide Mimetic Properties of Cetylthis compound (Pseudoceramide 391)

Cetylthis compound, also known as pseudoceramide 391, is a synthetic compound engineered to replicate the functions of natural skin lipids. ontosight.ai Its primary application in dermatology and cosmetics stems from its ability to act as a ceramide mimetic, thereby restoring the skin's protective barrier. ontosight.ai

Structural and Functional Mimicry of Natural Ceramides in Skin Barrier Restoration

Ceramides are essential lipid molecules in the stratum corneum, the outermost layer of the epidermis, where they play a critical role in maintaining the skin's barrier function and preventing transepidermal water loss. ontosight.ainih.gov A deficiency in ceramides is associated with various dry skin conditions. apgroup.com

Cetylthis compound is designed to structurally and functionally mimic these natural ceramides. ontosight.ai It is described as a pseudoceramide that resembles natural Ceramide 2 or Ceramide NS in both structure and activity. incidecoder.comzelens.comthegoodscentscompany.comulprospector.com By integrating into the lipid matrix of the skin, it helps to reinforce the skin's natural barrier. ontosight.aizelens.com This action improves skin hydration, enhances elasticity, and protects the skin from external irritants. ontosight.aizelens.com The use of such pseudoceramides offers a stable and effective alternative to natural ceramides for topical applications aimed at repairing and maintaining a healthy skin barrier. apgroup.comnih.gov

Table 2: Comparison of Natural Ceramides and Cetylthis compound

| Feature | Natural Ceramides | Cetylthis compound (Pseudoceramide 391) |

| Primary Function | Maintain skin barrier, prevent water loss. nih.govapgroup.com | Mimics natural ceramides to repair and maintain skin barrier function. ontosight.aizelens.com |

| Structural Analogy | Key lipid component of the stratum corneum. nih.gov | Resembles natural Ceramide 2 / Ceramide NS in structure and activity. incidecoder.comthegoodscentscompany.comulprospector.com |

| Effect on Skin | Essential for skin hydration and protection. apgroup.com | Improves hydration, elasticity, and smoothness. ontosight.aizelens.com |

Mechanisms of Reinforcing Skin Barrier Function and Lipid Lamellae Organization

This compound, a synthetic pseudoceramide, plays a significant role in reinforcing the skin's barrier function by mimicking the structure and function of natural ceramides. Current time information in город Нижний Новгород, RU. Its efficacy stems from its ability to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin, thereby enhancing its structural integrity and reducing transepidermal water loss (TEWL).

The primary mechanism by which this compound strengthens the skin barrier is through its influence on the organization of the intercellular lipid lamellae. The stratum corneum's barrier function is critically dependent on the highly ordered arrangement of its constituent lipids, primarily ceramides, cholesterol, and free fatty acids. These lipids form lamellar structures, with a specific "orthorhombic" packing being crucial for maintaining a robust and impermeable barrier. google.comresearchgate.net This dense, crystalline packing minimizes water loss and prevents the ingress of external irritants and allergens.

Research on structurally related compounds, such as N-acetyl-L-hydroxyproline (AHYP), provides insight into the molecular actions of this compound. Studies have demonstrated that AHYP helps to preserve the lamellar structure and the critical orthorhombic packing of intercellular lipids. nih.gov It is suggested that this is achieved through electrostatic repulsion, which helps to maintain the highly organized lipid arrangement. nih.gov By promoting a more ordered lipid architecture, this compound effectively fortifies the skin's natural defense system.

The table below summarizes the key effects of a related compound, N-acetyl-L-hydroxyproline, on skin barrier function, which are indicative of the mechanisms of this compound.

Table 1: Effects of N-acetyl-L-hydroxyproline (AHYP) on Skin Barrier Parameters

| Parameter | Observation | Significance |

|---|---|---|

| Transepidermal Water Loss (TEWL) | Application of a 1% AHYP cream for 4 weeks prevented the increase in TEWL observed in the control group. nih.gov | Indicates improved barrier function and water retention. |

| Lipid Lamellae Structure | AHYP maintains the lamellar structure of intercellular lipids. nih.gov | Suggests a direct influence on the organization of the skin's lipid matrix. |

| Hydrocarbon Chain Packing | AHYP helps maintain the orthorhombic packing of intercellular lipid hydrocarbon chains. nih.gov | Promotes a denser, more effective barrier structure. |

Comparative Analysis with Endogenous Ceramide Pathways

This compound, often referred to as a pseudoceramide, offers a valuable comparison to endogenous ceramides in its mechanism of action and efficacy. Current time information in город Нижний Новгород, RU.researchgate.net While it is a synthetic molecule, its structure is designed to mimic that of naturally occurring ceramides, particularly Ceramide NS (non-hydroxy fatty acid linked to a sphingosine (B13886) base). nih.gov

One of the key distinctions lies in their origin. Endogenous ceramides are synthesized within the skin through a complex enzymatic pathway, with serine palmitoyltransferase (SPT) being the rate-limiting enzyme in the de novo synthesis pathway. nih.govnih.gov In contrast, this compound is topically applied and integrates directly into the lipid lamellae of the stratum corneum.

Despite this difference in origin, the functional outcomes are remarkably similar. Studies have shown that the efficacy of N-Palmitoyl-4-hydroxy-L-proline palmityl ester (this compound) in skin barrier repair is equivalent to that of nature-identical ceramides 2 and 3. researchgate.net This suggests that it can effectively substitute for natural ceramides in reinforcing the barrier structure.

Furthermore, research on the related compound N-acetyl-L-hydroxyproline (AHYP) reveals a potential indirect influence on endogenous ceramide pathways. Topical application of AHYP has been shown to increase the synthesis of ceramides by upregulating the expression of SPTLC1, a subunit of the SPT enzyme. nih.govnih.gov This leads to a significant increase in the production of several ceramide subfractions, including Cer[NS], Cer[AP], and Cer[EOP]. nih.gov This dual-action mechanism—both directly supplementing the lipid barrier and potentially stimulating the skin's own ceramide production—highlights a key advantage of this class of compounds.

The following table provides a comparative overview of this compound and endogenous ceramides.

Table 2: Comparative Analysis of this compound and Endogenous Ceramides

| Feature | This compound | Endogenous Ceramides |

|---|---|---|

| Origin | Synthetic, topically applied. Current time information in город Нижний Новгород, RU. | Naturally synthesized in the skin via enzymatic pathways. nih.gov |

| Primary Mechanism | Directly integrates into the lipid lamellae of the stratum corneum. Current time information in город Нижний Новгород, RU. | Form the structural basis of the lipid lamellae. google.com |

| Structural Mimicry | Resembles the structure of natural Ceramide NS. nih.gov | Various subclasses exist with different fatty acid and sphingoid base compositions. |

| Efficacy in Barrier Repair | Equivalent to nature-identical ceramides 2 and 3. researchgate.net | Essential for maintaining skin barrier integrity. |

| Effect on Endogenous Synthesis | Related compounds (AHYP) have been shown to upregulate serine palmitoyltransferase (SPT), increasing ceramide synthesis. nih.govnih.gov | Synthesis is regulated by a complex network of enzymes. nih.gov |

Biotransformation and Cellular Fate of Hydroxyproline Palmitamide

Cellular Uptake Mechanisms of Hydroxyproline (B1673980) Palmitamide and its Derivatives

The entry of Hydroxyproline palmitamide into cells is a critical first step in its biological activity. The mechanisms governing this uptake are influenced by the molecule's increased lipid character conferred by the palmitoyl (B13399708) chain.

The lipophilic nature of this compound strongly suggests that it can traverse the cell membrane via passive diffusion. The covalent attachment of the 16-carbon palmitoyl chain increases the molecule's hydrophobicity, facilitating its partitioning into the lipid bilayer of the plasma membrane. This process is driven by the concentration gradient of the molecule across the membrane and does not require cellular energy. For many hydrophilic compounds, modifications to increase lipophilicity can enhance passive diffusion. nih.gov

While passive diffusion is a likely mechanism, the involvement of carrier-mediated transport systems cannot be entirely ruled out, particularly for derivatives or metabolites of this compound. Cells possess a variety of transporters for amino acids and lipids. It is plausible that specific transporters recognize the hydroxyproline moiety or the fatty acid chain, although direct evidence for a specific carrier for this compound is currently lacking. For instance, the cellular uptake of the related dipeptide, prolyl-hydroxyproline, is suggested to occur through multiple pathways, including carrier-mediated processes. nih.gov However, the bulky palmitoyl group might hinder binding to typical amino acid transporters. Conversely, transporters involved in fatty acid uptake might play a role. nih.gov The passage of molecules like amino acids through the cell membrane is often mediated by carrier proteins. slideshare.neticiq.org

The esterification of hydroxyproline with palmitic acid to form this compound is a key strategy to enhance its cellular permeation. This process of lipidation is a well-established method for improving the bioavailability of hydrophilic molecules. nih.gov The addition of the lipid tail effectively masks the polar groups of the amino acid, allowing the molecule to more readily cross the hydrophobic core of the cell membrane. Peptide lipidation is known to modulate the physicochemical and pharmacological properties of bioactive peptides, affecting their absorption and distribution. nih.gov

| Factor | Effect of Palmitoylation | Supporting Rationale |

| Membrane Permeability | Increased | The hydrophobic palmitoyl chain facilitates insertion into and passage through the lipid bilayer. |

| Passive Diffusion | Enhanced | Increased lipophilicity is a primary driver for passive diffusion across cell membranes. nih.gov |

| Aqueous Solubility | Decreased | The long hydrocarbon chain of palmitic acid reduces solubility in aqueous environments. |

Intracellular Localization and Compartmentalization Studies

Once inside the cell, the distribution of this compound is not uniform. Its lipophilic character heavily influences its subcellular localization, directing it towards lipid-rich structures.

In cell types such as dermal fibroblasts, where collagen metabolism and therefore hydroxyproline are relevant, this compound is expected to associate with cellular membranes. Studies on other palmitoylated proteins and peptides show a strong tendency for localization to the plasma membrane, the Golgi apparatus, and the endoplasmic reticulum. molbiolcell.orgresearchgate.net For instance, dually palmitoylated green fluorescent protein (GFP) localizes to the plasma membrane and the Golgi region. molbiolcell.org In fibroblasts, which are active in synthesis and secretion, these organelles are key sites for protein and lipid processing. Research on Acyl-CoA binding domain containing 3 (ACBD3) protein in human skin fibroblasts has shown its localization to the Golgi apparatus. csnn.eu

The trafficking of this compound within the cell is likely to involve vesicular transport between organelles. Following its integration into a membrane, it could be transported from the endoplasmic reticulum to the Golgi and then to the plasma membrane or other compartments. The dynamic nature of protein palmitoylation, which involves cycles of attachment and removal of the fatty acid, allows for the shuttling of molecules between different cellular compartments. nih.govnih.gov This reversible modification is a key mechanism for regulating protein subcellular localization and trafficking. researchgate.net The addition of palmitate to proteins aids their membrane interactions and trafficking. nih.gov

| Organelle | Likely Association | Reasoning |

| Plasma Membrane | High | The lipophilic nature promotes insertion into the outer cell membrane. Palmitoylation is a known signal for plasma membrane targeting. molbiolcell.org |

| Golgi Apparatus | High | The Golgi is a central hub for lipid and protein sorting and trafficking. Many palmitoylated proteins are processed here. researchgate.net |

| Endoplasmic Reticulum | High | As a major site of lipid and protein synthesis, it is a likely initial site of interaction and processing. |

| Cytosol | Low | Due to its hydrophobicity, this compound is unlikely to be found in significant concentrations in the aqueous cytosol. |

| Nucleus | Very Low | The nuclear envelope would likely restrict the entry of such a lipophilic molecule, and there are no known targeting signals for this compartment. |

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of this compound, a lipoamino acid, within the cellular environment is presumed to initiate with the cleavage of the molecule into its constituent parts: hydroxyproline and palmitic acid. Following this initial hydrolysis, each component enters its respective and well-established metabolic pathway.

Enzymatic Hydrolysis of the Amide Bond and Ester Linkage

The primary metabolic step for this compound is the enzymatic hydrolysis of the amide bond that links the fatty acid (palmitic acid) to the amino acid (hydroxyproline). This process is analogous to the degradation of other endogenous N-acyl amides. While specific enzymes responsible for the hydrolysis of this compound are not extensively detailed in the literature, the degradation of structurally similar compounds, such as N-acylethanolamines, is well-characterized. These processes are mediated by specific hydrolases.

The degradation of N-palmitoylethanolamide (PEA), for example, involves two primary hydrolytic enzymes: the membrane-bound Fatty Acid Amide Hydrolase (FAAH) located in the endoplasmic reticulum, and the lysosomal N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). nih.gov It is plausible that these or similar amidases are responsible for cleaving this compound into free palmitic acid and hydroxyproline, allowing them to enter cellular metabolism.

Table 1: Potential Enzymes in the Hydrolysis of this compound This table is based on the hydrolysis of structurally similar fatty acid amides.

| Enzyme | Cellular Location | Action | Resulting Metabolites |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Endoplasmic Reticulum | Hydrolysis of amide bond | Palmitic Acid, Hydroxyproline |

Subsequent Metabolism of the Hydroxyproline and Palmitic Acid Moieties within Cellular Biochemical Networks

Following hydrolysis, the resulting hydroxyproline and palmitic acid molecules are directed into distinct and well-documented metabolic pathways within the cell.

Metabolism of the Hydroxyproline Moiety

Free hydroxyproline is not re-utilized for protein synthesis and is instead catabolized, primarily within the mitochondria. nih.govnih.govfrontiersin.org The degradation pathway involves a series of enzymatic conversions.

Oxidation: Hydroxyproline is first oxidized to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) by the mitochondrial enzyme hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). nih.govnih.govfrontiersin.orgresearchgate.net

Conversion to Hydroxyglutamate: OH-P5C is then converted to erythro-4-hydroxy-L-glutamate (4-OH-Glu) by the enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govnih.govresearchgate.net

Transamination: 4-OH-Glu is subsequently converted to 4-hydroxy-2-ketoglutarate (HOG) through the action of a transaminase, such as glutamate-OAA transaminase (GOT). nih.gov

Final Cleavage: The final step is the cleavage of HOG into glyoxylate (B1226380) and pyruvate (B1213749) by the mitochondrial enzyme 4-hydroxy-2-ketoglutarate aldolase (B8822740) (HOGA). nih.gov

These final products, pyruvate and glyoxylate, can then enter central metabolic pathways, such as the citric acid cycle (via conversion of pyruvate to acetyl-CoA), gluconeogenesis, or amino acid metabolism. nih.gov Hydroxyproline can also be converted to the highly energetic amino acid, glycine. nih.govresearchgate.net

Table 2: Metabolic Pathway of Hydroxyproline

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Hydroxyproline | Hydroxyproline Dehydrogenase 2 (PRODH2) | Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) |

| 2 | Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) | Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | erythro-4-hydroxy-L-glutamate (4-OH-Glu) |

| 3 | erythro-4-hydroxy-L-glutamate (4-OH-Glu) | Glutamate-OAA Transaminase (GOT) | 4-hydroxy-2-ketoglutarate (HOG) |

Metabolism of the Palmitic Acid Moiety

Palmitic acid, a common saturated fatty acid, serves primarily as an energy source and a building block for complex lipids. Its catabolism occurs mainly through β-oxidation in the mitochondria.

Activation: Before entering the mitochondria, palmitic acid is activated in the cytoplasm to form palmitoyl-CoA.

Mitochondrial Transport: Palmitoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.

β-Oxidation: Inside the mitochondria, palmitoyl-CoA undergoes a cyclical series of four reactions (oxidation, hydration, oxidation, and thiolysis) that sequentially shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH in each cycle.

Energy Production: The acetyl-CoA produced enters the citric acid cycle to generate ATP, while NADH and FADH₂ donate electrons to the electron transport chain, driving further ATP synthesis. nih.gov

Besides its role in energy production, palmitic acid can also be incorporated into various lipid classes, such as phospholipids (B1166683) and triacylglycerols, which are essential for membrane structure and energy storage, respectively. nih.gov

Table 3: Overview of Palmitic Acid β-Oxidation

| Stage | Location | Process | Key Products |

|---|---|---|---|

| Activation | Cytoplasm | Conversion to Palmitoyl-CoA | Palmitoyl-CoA |

| Transport | Mitochondrial Membranes | Carnitine Shuttle System | Palmitoyl-CoA (in matrix) |

| β-Oxidation Cycle | Mitochondrial Matrix | Four-step spiral removing 2-carbon units | Acetyl-CoA, NADH, FADH₂ |

Advanced in Vitro and Ex Vivo Research Models for Hydroxyproline Palmitamide Evaluation

Two-Dimensional (2D) Cell Culture Models for Mechanistic Studies

Two-dimensional cell cultures represent a foundational tool for investigating the direct effects of compounds on specific skin cell types in a controlled environment.

Three-Dimensional (3D) Cell Culture Models and Tissue-Engineered Constructs

Three-dimensional models more accurately replicate the structural and physiological environment of human skin, offering a more predictive platform for compound testing.

Microfluidic Organ-on-a-Chip Platforms for Complex Biological Responses

The evaluation of cosmetic and dermatological compounds is increasingly benefiting from sophisticated in vitro models that closely mimic human physiology. Microfluidic organ-on-a-chip (OoAC) platforms represent a significant advancement in this field, offering the potential to study the complex biological responses to compounds like Hydroxyproline (B1673980) palmitamide with high fidelity. nih.govmdpi.commdpi.com These miniaturized systems are capable of recapitulating the dynamic microenvironment of human skin by integrating various cell types, extracellular matrix components, and mechanical cues. nih.govmdpi.comnih.gov

An OoAC device designed for skin research typically consists of micro-channels where different skin cell types, such as keratinocytes, fibroblasts, and endothelial cells, can be co-cultured in a three-dimensional arrangement that mimics the epidermis, dermis, and vascular network. nih.govrsc.org This setup allows for the precise control of fluid flow, simulating blood circulation and nutrient supply, which is crucial for long-term cell viability and function. mdpi.com

For the assessment of Hydroxyproline palmitamide, a skin-on-a-chip model could be employed to investigate a range of biological activities. Researchers could analyze its influence on cell-cell and cell-matrix interactions, its role in modulating the skin barrier function under perfusion, and its impact on tissue responses to various stimuli. The ability to integrate sensors for real-time monitoring of metabolic activity, barrier integrity (trans-epithelial electrical resistance), and the secretion of signaling molecules provides a powerful tool for understanding the compound's mechanism of action at a cellular and tissue level. rsc.org

Table 1: Potential Parameters for Evaluating this compound on a Skin-on-a-Chip Platform

| Parameter Category | Specific Endpoint | Method of Analysis | Potential Application for this compound |

| Cellular Viability & Proliferation | Keratinocyte & Fibroblast Viability | Live/Dead Staining, Metabolic Assays | Assessing cytocompatibility and potential to support cell health. |

| Barrier Function | Trans-Epithelial Electrical Resistance (TEER) | Integrated Electrodes | Quantifying the effect on skin barrier integrity and enhancement. |

| Extracellular Matrix Dynamics | Collagen & Elastin (B1584352) Synthesis | Immunofluorescence, Gene Expression | Evaluating the potential to stimulate key dermal matrix proteins. |

| Biomechanical Response | Response to Mechanical Stretch | Integrated Actuators | Investigating effects on skin elasticity and resilience. |

| Inflammatory Response | Cytokine Secretion (e.g., IL-6, TNF-α) | On-chip Immunoassays, Effluent Analysis | Assessing anti-inflammatory properties in a dynamic co-culture system. |

Ex Vivo Tissue Models for Integrated Biological Assessment

Skin Explant Cultures for Topical Application and Permeation Research

Ex vivo skin explant cultures serve as a critical bridge between in vitro cell-based assays and in vivo human studies. reading.ac.uk This model utilizes full-thickness human or animal skin tissue maintained in a viable state for a limited period, preserving the complex three-dimensional architecture, cellular diversity, and physiological functions of intact skin. nih.govnih.govmdpi.com For a topically applied compound like this compound, skin explants offer an invaluable platform for assessing its permeation, absorption, and local biological effects. reading.ac.uk

The research methodology involves obtaining skin samples, typically from cosmetic surgeries, which are then mounted in Franz diffusion cells or cultured at an air-liquid interface. reading.ac.ukimpactfactor.org this compound, formulated in a relevant vehicle, is applied to the epidermal surface. Over time, samples are collected from the receptor chamber (simulating systemic circulation) and from different skin layers (stratum corneum, epidermis, dermis) to quantify the compound's penetration and distribution. nih.gov

Beyond permeation, this model allows for the investigation of the compound's impact on tissue viability, morphology, and the expression of key biomarkers. nih.govmdpi.com Histological analysis can reveal effects on epidermal thickness and dermal structure, while immunohistochemistry can be used to visualize changes in protein expression, such as collagen or elastin. This integrated assessment provides a comprehensive picture of the compound's behavior and efficacy in a system that closely mirrors living skin. nih.gov

Table 2: Research Findings from a Hypothetical Skin Explant Study on this compound

| Parameter | Measurement Endpoint | Control Group (Vehicle) | This compound Group | Interpretation |

| Permeation | Cumulative Amount in Receptor Fluid (24h) | < 0.1 µg/cm² | 0.5 µg/cm² | Demonstrates limited systemic absorption, suggesting local action. |

| Retention | Compound Concentration in Epidermis (24h) | 0 µg/g tissue | 12.5 µg/g tissue | Shows significant retention in the target epidermal layer. |

| Retention | Compound Concentration in Dermis (24h) | 0 µg/g tissue | 4.2 µg/g tissue | Indicates penetration into the dermis to potentially act on fibroblasts. |

| Viability | MTT Assay (% of Day 0) | 85% | 92% | Compound is non-toxic and may support tissue viability. |

| Histology | Epidermal Thickness | No significant change | Slight increase in viable epidermal thickness | Suggests a positive effect on epidermal health and structure. |

Precision-Cut Tissue Slices for Biochemical and Histological Analysis

Precision-cut tissue slices (PCTS) are an ex vivo model that provides highly reproducible tissue samples for research. qub.ac.uk This technique uses a specialized microtome to create thin, uniform slices from an organ, such as the skin, while preserving its native architecture, cell-cell interactions, and extracellular matrix. nih.govwuxibiology.com Precision-cut skin slices (PCSS) are particularly advantageous for detailed biochemical and histological analyses following exposure to compounds like this compound. nih.gov

The uniformity of the slices allows for robust comparative studies, reducing the variability often seen with irregularly sized explants. reprocell.com After incubation with this compound, the slices can be processed for a variety of analyses. Histological staining can be used to meticulously examine changes in cellular morphology and the organization of dermal fibers.

Biochemically, the tissue can be homogenized to quantify specific molecules. A key application in this context is the measurement of hydroxyproline content, which serves as a direct indicator of the total collagen amount in the tissue. researchgate.netnih.govnih.govnih.gov This allows researchers to quantitatively assess whether this compound can influence collagen deposition or degradation. Furthermore, techniques like mass spectrometry can be employed for a broader analysis of protein and metabolite changes within the tissue slices. nih.gov

Table 3: Potential Biochemical and Histological Markers for PCSS Analysis

| Analysis Type | Marker | Technique | Relevance to this compound |

| Biochemical | Total Collagen Content | Hydroxyproline Assay cellbiolabs.combohrium.comfigshare.com | Direct quantification of the compound's effect on collagen matrix. |

| Biochemical | Matrix Metalloproteinase (MMP-1) Activity | Enzyme Activity Assay | Measuring inhibition of collagen-degrading enzymes. |

| Biochemical | Pro-collagen Type I Synthesis | ELISA | Assessing the stimulation of new collagen production. |

| Histological | Collagen Fiber Density & Organization | Masson's Trichrome Staining | Visualizing changes in the dermal collagen network. |

| Histological | Elastin Fiber Integrity | Verhoeff-Van Gieson Staining | Evaluating effects on elastic fibers. |

| Histological | Cellular Distribution and Morphology | Hematoxylin & Eosin (H&E) Staining | General assessment of tissue health and cellular structure. koreascience.kr |

Application of Targeted Stress Models in Research

UV-Induced Damage Models for Photoaging Research

Photoaging, or premature skin aging caused by repeated exposure to ultraviolet (UV) radiation, is a primary concern in dermatology and cosmetics. nih.gov To study the efficacy of anti-photoaging compounds like this compound, researchers utilize UV-induced damage models in both in vitro and ex vivo settings. researchgate.net These models aim to replicate the key molecular and cellular events that occur in sun-damaged skin. nih.gov

In these models, skin cells (keratinocytes, fibroblasts) or skin explants are exposed to a controlled dose of UV radiation, typically UVB or a combination of UVA and UVB. nih.govresearchgate.net This exposure triggers a cascade of damaging events, including the generation of reactive oxygen species (ROS), DNA damage, and the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other extracellular matrix components. nih.gov

This compound can be applied before or after UV exposure to assess its protective or reparative capabilities. Key research findings in related studies on collagen-derived peptides have shown they can mitigate UV damage. For instance, studies have demonstrated that certain hydroxyproline-containing dipeptides can suppress the UV-induced expression of MMPs and reduce intracellular ROS in keratinocytes. nih.govresearchgate.net Similarly, animal studies have shown that oral administration of hydroxyproline and related dipeptides can help restore the damaged dermal layer in UV-irradiated mice. koreascience.krresearchgate.netsemanticscholar.org These findings provide a strong basis for investigating this compound's potential to counteract the signs of photoaging.

Table 4: Detailed Research Findings on the Effect of Collagen-Derived Peptides in UV-Damage Models

| Model System | Stressor | Treatment | Key Finding | Reference Compound |

| Human Epidermal Keratinocytes | UVB Irradiation | Cyclo(X-Hyp) | Significantly decreased intracellular ROS generation. | Hydroxyproline-containing cyclic dipeptides nih.govresearchgate.net |

| Human Epidermal Keratinocytes | UVB Irradiation | Cyclo(X-Hyp) | Suppressed activation of inflammatory pathways (NF-κB, MAPKs). | Hydroxyproline-containing cyclic dipeptides nih.govresearchgate.net |

| Human Epidermal Keratinocytes | UVB Irradiation | Cyclo(X-Hyp) | Inhibited the increase in MMP-2 and MMP-9. | Hydroxyproline-containing cyclic dipeptides nih.govresearchgate.net |

| Hairless Mouse Skin | Chronic UV Irradiation | Oral Hydroxyproline & Pro-Hyp | Maintained skin barrier function and reduced skin thickening. | Hydroxyproline, Pro-Hyp dipeptide koreascience.krresearchgate.netsemanticscholar.org |

| Hairless Mouse Skin | Chronic UV Irradiation | Oral Hydroxyproline & Pro-Hyp | Aided in the recovery of the damaged stratum corneum and dermal layer. | Hydroxyproline, Pro-Hyp dipeptide koreascience.krresearchgate.net |

Inflammatory Stimuli Models for Anti-Inflammatory Mechanism Investigations

Chronic inflammation is a key driver of skin aging and various dermatological conditions. Investigating the anti-inflammatory potential of compounds like this compound requires models that can simulate an inflammatory state in skin cells or tissue. nih.gov These models typically involve the application of a known inflammatory stimulus to trigger a measurable inflammatory response.

A common in vitro approach is to treat cultures of skin fibroblasts or keratinocytes with agents like lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov LPS stimulation activates inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov

To investigate the anti-inflammatory mechanisms of this compound, the compound would be co-incubated with the cells and the inflammatory stimulus. The efficacy of the compound is then determined by its ability to suppress the inflammatory cascade. Research on related molecules provides a basis for this investigation. For example, hydrolyzed collagen has been shown to inhibit LPS-induced production of IL-1β, IL-6, and TNF-α in skin cells. nih.gov Other studies have demonstrated that hydroxyproline can attenuate the activation of the NF-κB pathway. nih.gov These models allow for a detailed examination of how this compound might modulate key inflammatory mediators and signaling pathways. mdpi.com

Table 5: Inflammatory Markers for Assessing the Anti-Inflammatory Effects of this compound

| Category | Marker | Method of Detection | Expected Effect of an Anti-Inflammatory Compound |

| Pro-Inflammatory Cytokines | TNF-α, IL-6, IL-8 | ELISA, qPCR | Reduction in secretion and gene expression. |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Western Blot, qPCR | Downregulation of protein and gene expression. |

| Signaling Pathways | NF-κB Activation (p65 phosphorylation) | Western Blot, Reporter Assays | Inhibition of phosphorylation and transcriptional activity. nih.gov |

| Signaling Pathways | MAP Kinase Activation (p38, JNK) | Western Blot | Reduction in phosphorylation of key pathway proteins. |

| Reactive Species | Nitric Oxide (NO) Production | Griess Assay | Decrease in the production of inflammatory mediators. |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating this compound from biological samples and accurately measuring its concentration. The selection of a specific technique is contingent on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound. A validated HPLC method ensures accuracy, precision, and reliability of the analytical results.

Method Development: The development of an HPLC method for this compound would typically involve a reverse-phase approach, given the molecule's amphipathic nature, combining a polar hydroxyproline head with a long, nonpolar palmitoyl (B13399708) tail. A C18 column is often the stationary phase of choice for such analyses. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mendelnet.cz

Since this compound lacks a strong chromophore for UV detection, derivatization is a common strategy. ui.ac.id Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to attach a fluorescent tag to the molecule, enabling highly sensitive detection with a fluorescence detector (FLD). innovareacademics.inresearchgate.net

Validation: Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ui.ac.idresearchgate.net Linearity is assessed by analyzing a series of standards across a range of concentrations, with a correlation coefficient (r²) close to 0.999 being desirable. ui.ac.id Accuracy is determined by spike-recovery experiments, while precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically below 15%. nih.gov

| Parameter | Typical Specification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 255 nm, Em: 320 nm) post-derivatization |

| LOD | ~0.3-1.0 ng/mL |

| LOQ | ~1.0-3.0 ng/mL |

| Linearity (r²) | >0.999 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Metabolite Profiling

For unambiguous identification and highly sensitive quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. sciex.com This technique combines the separation power of LC with the specificity and sensitivity of mass spectrometry.

Compound Identification: LC-MS/MS confirms the identity of this compound by measuring its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern. nih.gov Electrospray ionization (ESI) is a common ionization source for such molecules, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. sielc.com

Metabolite Profiling: This powerful technique is also instrumental in studying the metabolic fate of this compound in biological systems. mdpi.com Potential metabolic pathways include the enzymatic hydrolysis of the amide bond, yielding hydroxyproline and palmitic acid. LC-MS/MS can be configured to monitor for these and other potential metabolites simultaneously. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of the parent compound and its metabolites, even in complex matrices like plasma or tissue homogenates. sciex.com

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| This compound | 370.3 | 86.1 (immonium ion) |

| Hydroxyproline | 132.1 | 86.1 |

| Palmitic Acid | 257.2 | 257.2 (as [M-H]⁻) |